2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol 2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1152965-65-5
VCID: VC3347912
InChI: InChI=1S/C11H12IN3O/c12-9-3-1-8(2-4-9)10-7-11(13)15(14-10)5-6-16/h1-4,7,16H,5-6,13H2
SMILES: C1=CC(=CC=C1C2=NN(C(=C2)N)CCO)I
Molecular Formula: C11H12IN3O
Molecular Weight: 329.14 g/mol

2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol

CAS No.: 1152965-65-5

Cat. No.: VC3347912

Molecular Formula: C11H12IN3O

Molecular Weight: 329.14 g/mol

* For research use only. Not for human or veterinary use.

2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol - 1152965-65-5

Specification

CAS No. 1152965-65-5
Molecular Formula C11H12IN3O
Molecular Weight 329.14 g/mol
IUPAC Name 2-[5-amino-3-(4-iodophenyl)pyrazol-1-yl]ethanol
Standard InChI InChI=1S/C11H12IN3O/c12-9-3-1-8(2-4-9)10-7-11(13)15(14-10)5-6-16/h1-4,7,16H,5-6,13H2
Standard InChI Key LSFGCVDNWLUCEH-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NN(C(=C2)N)CCO)I
Canonical SMILES C1=CC(=CC=C1C2=NN(C(=C2)N)CCO)I

Introduction

Structural Characteristics and Chemical Identity

Chemical Structure and Properties

2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol contains a central pyrazole ring with strategic functional groups that define its chemical behavior. The structure can be analyzed as having three key components: a 5-aminopyrazole core, a 4-iodophenyl substituent, and a hydroxyethyl chain. Based on structurally similar compounds, the following properties can be predicted:

PropertyPredicted Value
Molecular FormulaC₁₁H₁₂IN₃O
Molecular WeightApproximately 329.14 g/mol
Physical AppearanceLikely a crystalline solid
Hydrogen Bond Donors2 (NH₂ and OH groups)
Hydrogen Bond Acceptors3 (two nitrogen atoms in pyrazole ring and hydroxyl oxygen)
Rotatable Bonds2-3 (depending on definition parameters)

The molecular structure features similar core elements to compounds described in chemical databases such as 2-[5-amino-3-(4-bromophenyl)-1h-pyrazol-1-yl]ethan-1-ol, with the key difference being the iodine substituent on the phenyl ring instead of bromine .

Structural Comparison with Related Compounds

Several structurally related compounds appear in chemical databases that can provide context for understanding this particular molecule:

Related CompoundKey Structural DifferenceReference
2-[5-amino-3-(4-propylphenyl)-1h-pyrazol-1-yl]ethan-1-olContains propyl group instead of iodine
2-[5-amino-3-(4-bromophenyl)-1h-pyrazol-1-yl]ethan-1-olContains bromine instead of iodine
2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-olContains dimethyl groups instead of iodophenyl
2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)ethan-1-olContains iodine at position 4 rather than on phenyl ring

Physicochemical Properties

Predicted Mass Spectrometry Data

Based on collision cross-section data available for analogous compounds, the following values can be estimated for various adducts of 2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol:

AdductPredicted m/zEstimated CCS (Ų)
[M+H]⁺330.0098161-163
[M+Na]⁺351.9918170-173
[M+NH4]⁺347.0364166-168
[M+K]⁺367.9657165-167
[M-H]⁻327.9953161-164
[M]⁺329.0020160-162

These values are extrapolated from data for similar compounds like 2-[5-amino-3-(4-bromophenyl)-1h-pyrazol-1-yl]ethan-1-ol, adjusting for the atomic mass and radius differences between bromine and iodine .

Solubility and Partition Coefficient

The compound likely exhibits:

  • Moderate solubility in polar organic solvents such as ethanol, methanol, and DMSO

  • Limited water solubility due to the hydrophobic iodophenyl group

  • Predicted LogP value between 1.5-2.5, indicating moderate lipophilicity

These properties can be inferred from the structural features and comparison with related pyrazole derivatives that typically show similar solubility patterns .

Synthesis Approaches

Reaction Conditions and Considerations

Based on the synthesis of related compounds, the following reaction conditions may be applicable:

  • Solvent system: Ethanol or ethanol-water mixtures

  • Temperature: Moderate heating (50-60°C)

  • Catalysis: Potential use of modified layered double hydroxide (LDH) catalysts

  • Reaction time: 1-3 hours depending on reactivity

As noted in one research paper: "In a standard experimental procedure, the following components were combined in a 5 mL round-bottomed flask: In a test tube containing phenyl hydrazine (1 mmol), benzaldehyde derivatives (1 mmol), malononitrile (1 mmol)..." . Similar approaches could be adapted for the synthesis of the target compound.

Spectroscopic Characterization

Infrared Spectroscopy

The compound would likely exhibit characteristic IR absorption bands:

Functional GroupExpected Wavenumber (cm⁻¹)
NH₂ stretching3400-3200
OH stretching3500-3300
Aromatic C=C1600-1500
C=N stretching1650-1600
C-O stretching1150-1050
C-I stretching600-500

These predictions are based on typical IR absorptions for similar functional groups in related pyrazole compounds .

Nuclear Magnetic Resonance

Expected ¹H-NMR signals (in DMSO-d₆) would include:

  • NH₂ protons: δ 5.0-6.0 ppm (broad singlet, exchangeable with D₂O)

  • OH proton: δ 4.5-5.0 ppm (triplet, exchangeable with D₂O)

  • N-CH₂ protons: δ 4.0-4.3 ppm (triplet)

  • CH₂-OH protons: δ 3.6-3.8 ppm (multiplet)

  • Aromatic protons: δ 7.0-7.9 ppm (AA'BB' pattern characteristic of para-substituted phenyl)

For ¹³C-NMR, key signals would likely include:

  • CH₂-OH: δ 60-65 ppm

  • N-CH₂: δ 50-55 ppm

  • Aromatic carbons: δ 120-140 ppm

  • C-I: δ 90-95 ppm

  • Pyrazole carbons: δ 140-155 ppm

These predictions are based on characteristic chemical shifts observed in similar pyrazole derivatives .

Biological Activity and Applications

Structure-Activity Relationship Insights

Several structural features of this compound may contribute to its potential biological activity:

  • The 5-amino group can participate in critical hydrogen bonding interactions with protein targets. As noted in research on similar compounds: "An X-ray crystal structure of this series bound in the ATP binding pocket of unphosphorylated p38alpha established the presence of a unique hydrogen bond between the exocyclic amine of the inhibitor and threonine 106 which likely contributes to the selectivity for p38."

  • The iodophenyl group may enhance:

    • Lipophilicity and membrane permeability

    • Potential for halogen bonding with protein targets

    • Increased binding affinity to specific pockets

  • The hydroxyethyl chain likely contributes to:

    • Improved aqueous solubility

    • Additional hydrogen bonding capability

    • Potential for further functionalization in drug development

Analytical Methods for Identification and Quantification

Chromatographic Analysis

High-performance liquid chromatography (HPLC) coupled with UV detection would be suitable for analyzing this compound, with expected retention characteristics:

  • Reverse-phase HPLC using C18 columns

  • Mobile phase: Acetonitrile/water gradient with formic acid or ammonium acetate buffer

  • UV detection at wavelengths around 254-280 nm due to aromatic and pyrazole absorption

Mass Spectrometry

The mass spectrometric behavior would likely show:

  • Molecular ion peak at m/z 329 (M+)

  • Potential fragment ions including loss of the hydroxyethyl group (m/z 284)

  • Characteristic isotope pattern due to the iodine atom

  • Good ionization efficiency in electrospray ionization (ESI) due to the basic nitrogen atoms

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